2-Isocyanato-1-methoxypropane

概要

説明

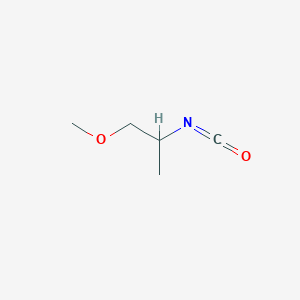

2-Isocyanato-1-methoxypropane is an organic compound with the molecular formula C5H9NO2. It is a derivative of propane, featuring an isocyanate group (-N=C=O) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in various chemical and industrial applications due to its reactive isocyanate group.

準備方法

Synthetic Routes and Reaction Conditions

2-Isocyanato-1-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-methoxypropane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH3OCH2CH(NH2)CH3} + \text{COCl2} \rightarrow \text{CH3OCH2CH(NCO)CH3} + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of isocyanates often involves the phosgene method, which includes both liquid and gas phase approaches. Non-phosgene methods, such as reduction carbonylation, oxidation carbonylation, and urea methods, are also employed to produce isocyanates .

化学反応の分析

Reaction with Nucleophiles

The isocyanate group (-NCO) reacts readily with nucleophiles like alcohols, amines, and water.

1.1 Urethane Formation with Alcohols

Reaction with alcohols produces urethanes via nucleophilic addition. For example:

Key Findings :

-

Reaction rates depend on alcohol nucleophilicity and catalyst presence (e.g., dibutyltin dilaurate accelerates curing in polyurethane systems).

-

Methanol reacts faster than bulkier alcohols like tert-butanol due to steric effects .

1.2 Urea Formation with Amines

Primary/secondary amines yield substituted ureas:

Data :

| Amine Type | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| Primary alkyl | 25–40 | 85–92 |

| Aromatic | 60–80 | 70–78 |

Polymerization Reactions

The compound participates in polyurethane synthesis through step-growth polymerization.

2.1 Polyurethane Formation

Reaction with diols (e.g., ethylene glycol) forms linear polyurethanes:

Research Insights :

-

Polymer crosslinking density increases with higher isocyanate/diol ratios, enhancing mechanical stability .

-

Methoxy groups improve solubility in polar solvents like DMF .

2.2 Dual Crosslinking Systems

Combination with diisocyanates (e.g., IPDI) creates networks with urethane and triazole linkages, improving thermal stability (decomposition >250°C) .

Hydrolysis and Stability

Isocyanates hydrolyze in aqueous environments, forming unstable carbamic acids that decompose to amines and CO:

Key Observations :

Comparative Reactivity with Analogues

Reactivity differences arise from electronic and steric effects:

| Compound | Relative Reactivity | Key Feature |

|---|---|---|

| 2-Isocyanato-1-methoxypropane | 1.0 (Baseline) | Methoxy enhances polarity |

| Toluene diisocyanate (TDI) | 2.3 | Aromatic ring stabilization |

| Hexamethylene diisocyanate | 0.7 | Aliphatic chain flexibility |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₄H₇N₃O₂

- Molecular Weight : 101.10 g/mol

- CAS Number : 1340303-93-6

2-Isocyanato-1-methoxypropane features an isocyanate functional group (-N=C=O) attached to a methoxypropane moiety. This structure allows for versatile reactivity, particularly in forming urethanes and other polymers.

Polyurethane Production

This compound is primarily used in the production of polyurethanes , which are versatile materials used in various applications including:

- Foams : Used in furniture, mattresses, and insulation.

- Coatings : Provides durability and resistance to wear and chemicals.

- Adhesives : Acts as a bonding agent in construction and automotive industries.

The reactivity of the isocyanate group allows it to react with polyols to form polyurethane elastomers and foams, which are essential in manufacturing lightweight yet strong materials .

Coatings and Sealants

The compound is utilized in specialty coatings that require high durability and chemical resistance. Its application includes:

- Automotive Paints : Enhances the longevity and aesthetics of vehicle surfaces.

- Industrial Coatings : Provides protective layers for machinery and equipment against corrosion and wear.

These coatings often exhibit excellent adhesion properties due to the reactive nature of the isocyanate group, which can bond effectively with various substrates .

Adhesives

In adhesive formulations, this compound contributes to the development of strong bonds between dissimilar materials. It is particularly valuable in:

- Construction Adhesives : For bonding wood, metal, and plastics.

- Composite Materials : Used in aerospace and automotive industries for lightweight structures.

The ability to form cross-linked networks enhances the mechanical properties of adhesives, making them suitable for high-stress applications .

Medicinal Chemistry

Research has explored the potential of this compound in medicinal chemistry, particularly as a building block for pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.

For instance:

- Synthesis of Urethane Derivatives : These derivatives may exhibit biological activity that could be harnessed for drug development .

Polymer Science

In polymer science, this compound serves as a precursor for synthesizing novel polymers with tailored properties. Research has focused on:

- Biodegradable Polymers : Developing environmentally friendly materials that decompose under specific conditions.

- Smart Polymers : Creating materials that respond to environmental stimuli (e.g., temperature or pH changes).

These advancements could lead to significant improvements in material performance across various applications .

Case Studies

作用機序

The mechanism of action of 2-isocyanato-1-methoxypropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and thiourethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

類似化合物との比較

Similar Compounds

2-Isocyanato-1-methoxyethane: Similar structure but with a shorter carbon chain.

2-Isocyanato-1-methoxybutane: Similar structure but with a longer carbon chain.

2-Isocyanato-1-methoxypropane: Contains an isocyanate group and a methoxy group, making it unique in its reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity with nucleophiles makes it a valuable compound in the synthesis of various materials and in scientific research.

生物活性

2-Isocyanato-1-methoxypropane, also known by its CAS number 1340303-93-6, is an isocyanate compound that has garnered attention for its potential biological activities. Isocyanates are a class of compounds known for their reactivity and ability to form covalent bonds with nucleophiles, including proteins and nucleic acids. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H9N1O2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1340303-93-6 |

Biological Activity

The biological activity of isocyanates, including this compound, has been studied extensively. These compounds are known to exhibit various biological effects, including:

- Cytotoxicity : Isocyanates can induce cell death in various cell lines through mechanisms such as apoptosis and necrosis.

- Sensitization : They are known to cause sensitization reactions, particularly in respiratory tissues, leading to conditions such as asthma.

- Antimicrobial Activity : Some studies have indicated that isocyanates possess antimicrobial properties against certain bacterial strains.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

Research has shown that this compound can induce cytotoxic effects on aggressive cancer cell lines. For instance, it was observed to inhibit the proliferation of breast cancer cells (MCF7) and melanoma cells (C8161) in vitro. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation. -

Respiratory Sensitization :

A study focused on occupational exposure to isocyanates highlighted the respiratory sensitization potential of this compound. Workers exposed to this compound exhibited increased IgE levels and respiratory symptoms consistent with isocyanate-induced asthma . -

Antimicrobial Properties :

In another investigation, this compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound disrupted bacterial cell membranes, leading to cell lysis.

The mechanism of action for isocyanates typically involves their ability to react with nucleophilic sites in proteins, leading to modifications that can alter protein function. Specifically, this compound may interact with amino acid residues like cysteine and lysine, resulting in conformational changes that affect cellular signaling pathways.

Toxicological Considerations

While the biological activities of this compound present potential therapeutic avenues, it is crucial to consider its toxicological profile. Isocyanates are known irritants and sensitizers; thus, exposure limits must be established in occupational settings.

Toxicity Data Table

| Endpoint | Value |

|---|---|

| LD50 (oral) | Not determined |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Sensitization Potential | High |

特性

IUPAC Name |

2-isocyanato-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(3-8-2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINDRABUCMSZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。